Methyl 3-bromoquinoline-5-carboxylate
Overview
Description
Methyl 3-bromoquinoline-5-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 5-position on the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 3-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to esterification with methanol and a suitable acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, lithium aluminum hydride, and Grignard reagents.
Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and hydrogen gas are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines with functional groups such as amines, ethers, and thiols.
Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Methyl 3-bromoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: The compound is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, including anticancer and antimicrobial drugs.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 3-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its quinoline ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromoquinoline-5-carboxylate: Similar structure but with the bromine atom at the 8-position.
3-Bromoquinoline: Lacks the carboxylate group, making it less versatile in certain reactions.
Quinoline-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions
Uniqueness
Methyl 3-bromoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which enhance its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
methyl 3-bromoquinoline-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEYLYGVYHZWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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